![molecular formula C13H18Cl2N4 B1408389 N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820735-09-8](/img/structure/B1408389.png)
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
Overview
Description
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride, commonly known as DMAPP, is a chemical compound that has gained significant attention in the field of scientific research. DMAPP is a potent inhibitor of protein kinase D (PKD), which is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. We will also list future directions for further research.
Scientific Research Applications
Catalytic Applications
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has been explored for its catalytic capabilities, particularly in the acylation of inert alcohols and phenols under base-free conditions. Research by Liu et al. (2014) demonstrated that the simplest DMAP salt structure, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), acts as a recyclable catalyst. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with a nucleophilic substrate to produce the acylation product while regenerating the DMAP·HCl catalyst Liu, Ma, Liu, & Wang, 2014.
Polymeric Materials
The compound has also found applications in the development of polymeric materials. For instance, Yan et al. (2011) synthesized a novel pyridine-containing aromatic diamine monomer for the creation of polyimides with remarkable thermal stability and mechanical properties. These polyimides exhibited low water uptake and were easily soluble in common organic solvents, making them suitable for various industrial applications Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011.
Fluorescent Materials
In another study, Huang et al. (2012) developed novel fluorescent polyimides containing pyridine moieties with excellent solubility in organic solvents and high thermal stability. These materials showed strong fluorescence intensity and could be potential candidates for optoelectronic devices Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012.
Sensing and Detection
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride derivatives have been utilized in the development of fluoroionophores for metal ion detection. Hong et al. (2012) created fluoroionophores that could specifically recognize Zn+2 ions in both organic and semi-aqueous solutions, demonstrating the potential for these compounds in environmental monitoring and bioimaging applications Hong, Lin, Hsieh, & Chang, 2012.
Chemical Synthesis
Furthermore, the compound has been involved in the synthesis of novel chemical structures, such as pyridobenzodiazepines, through cyclization reactions. These new compounds, featuring a carbonyl group at the C6-position, offer a novel scaffold for drug discovery and development Shi, Zhu, Wang, & Zhang, 2011.
Mechanism of Action
Target of Action
The primary target of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is the cyclin-dependent protein kinase 6 (CDK6) . CDK6 is a crucial protein serine/threonine kinase that belongs to the CMGC family . It plays a significant role in regulating cell cycles and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This interaction results in the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . The most potent compound in this series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . The downstream effects of this inhibition are still under investigation. It is known that the disruption of these pathways can lead to the suppression of tumor growth .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation in certain cancer cells . Specifically, it has shown potent antitumor activities against human breast cancer cells and human gastric cancer cells .
properties
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYUGHPWGOPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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